molecular formula C15H21N3O3 B2901140 1-[2-(4-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide CAS No. 510725-22-1

1-[2-(4-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide

Cat. No.: B2901140
CAS No.: 510725-22-1
M. Wt: 291.351
InChI Key: LSOZXKRNOZVDKS-UHFFFAOYSA-N
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Description

1-[2-(4-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide is a synthetic small molecule featuring a piperidine-4-carboxamide core modified with a 2-(4-methoxyanilino)-2-oxoethyl substituent at the piperidine nitrogen.

Properties

IUPAC Name

1-[2-(4-methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O3/c1-21-13-4-2-12(3-5-13)17-14(19)10-18-8-6-11(7-9-18)15(16)20/h2-5,11H,6-10H2,1H3,(H2,16,20)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSOZXKRNOZVDKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

1-[2-(4-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide comprises three distinct moieties:

  • A piperidine-4-carboxamide core, providing conformational rigidity.
  • An ethyl-oxo bridge linking the piperidine nitrogen to the anilino group.
  • A 4-methoxyanilino substituent, introducing aromaticity and hydrogen-bonding potential.

Retrosynthetically, the molecule can be dissected into two primary fragments: (1) piperidine-4-carboxamide and (2) 2-(4-methoxyanilino)-2-oxoethyl. Strategic bond disconnections suggest coupling the preformed carboxamide with a functionalized ethyl-oxo-anilino intermediate or assembling the skeleton through sequential amidation.

Synthetic Methodologies

Stepwise Amidation Route

This approach, inspired by methodologies in sulfonamide synthesis, involves sequential functionalization of the piperidine core:

Step 1: Synthesis of Piperidine-4-Carboxamide
Piperidine-4-carboxylic acid is treated with thionyl chloride (SOCl₂) to form the corresponding acid chloride, followed by reaction with aqueous ammonia to yield piperidine-4-carboxamide. The patent US8697876B2 highlights that this method achieves >90% purity when conducted in dichloromethane at 0–5°C.

Optimization and Process Chemistry

Solvent and Temperature Effects

Parameter Stepwise Amidation Coupling Strategy One-Pot Synthesis
Optimal Solvent DMF Dichloromethane Acetic acid
Temperature 60°C 25°C 80°C
Yield 75% 85% 62%

DMF enhances nucleophilicity in substitution reactions, while acetic acid facilitates cyclodehydration. Elevated temperatures in one-pot synthesis accelerate side reactions, necessitating precise thermal control.

Catalytic Enhancements

The use of palladium on charcoal (Pd/C) during reductive amination steps, as reported in US8697876B2, minimizes byproducts like over-alkylated piperidines. Catalyst loadings of 0.5–1.0 wt% under hydrogen atmosphere improve yields by 15–20%.

Challenges and Mitigation Strategies

Byproduct Formation

  • N-Alkylation Byproducts : Occur during the substitution step due to excess chloroacetyl chloride. Mitigated by slow reagent addition and stoichiometric monitoring.
  • Oligomerization : Prevalent in one-pot synthesis; suppressed via dilution and incremental reactant addition.

Purification Techniques

  • Recrystallization : Ethanol-water (7:3 v/v) achieves >98% purity for the final product.
  • Column Chromatography : Silica gel (ethyl acetate/hexane, 1:1) resolves N-alkylation byproducts but reduces throughput.

Industrial Scalability and Cost Analysis

The stepwise amidation route, despite requiring multiple steps, is favored for scale-up due to:

  • Low Catalyst Costs : Triethylamine and K₂CO₃ are economical.
  • High Reproducibility : Consistent yields (72–78%) across 10–100 kg batches. In contrast, coupling strategies, though fewer steps, incur higher costs from EDC/HOBt reagents (~$500/kg).

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The anilino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of 1-[2-(4-Hydroxyanilino)-2-oxoethyl]piperidine-4-carboxamide.

    Reduction: Formation of 1-[2-(4-Methoxyanilino)-2-hydroxyethyl]piperidine-4-carboxamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anti-Cancer Properties

Research indicates that 1-[2-(4-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide exhibits significant biological activities, particularly as an inhibitor of protein arginine methyltransferase 5 (PRMT5). This enzyme is implicated in various cancers, and the compound has shown promise in preclinical studies for its anti-tumor properties. The inhibition of PRMT5 can lead to the suppression of tumor cell proliferation, making this compound a potential candidate for cancer therapy .

Synthetic Applications

The compound's properties have also led to its exploration in cosmetic formulations. Its ability to enhance skin penetration and provide therapeutic benefits makes it suitable for topical applications. For instance, formulations containing this compound can be designed to deliver active ingredients effectively while ensuring skin compatibility .

Enzyme Inhibition Studies

In addition to its anti-cancer applications, studies have shown that this compound can inhibit various enzymes involved in metabolic pathways. This feature opens avenues for its use in treating metabolic disorders and other diseases where enzyme modulation is beneficial .

Mechanism of Action

The mechanism of action of 1-[2-(4-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in cancer research, it may inhibit certain kinases involved in cell proliferation.

Comparison with Similar Compounds

Core Modifications

  • Piperidine-4-carboxamide Backbone : Present in all listed compounds, this core enables hydrogen bonding via the carboxamide group and conformational flexibility due to the piperidine ring. Modifications at the nitrogen (e.g., oxoethyl, azetidine, or oxazole groups) dictate target selectivity .
  • Substituent Effects: 4-Methoxyanilino (Target Compound): The methoxy group enhances lipophilicity and may engage in π-π stacking or hydrogen bonding with aromatic residues in enzymes . Aryloxazole (): Introduces rigidity and electron-withdrawing properties, critical for HCV inhibition .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability

  • LogP Values :
    • Target compound (estimated): ~1.5–2.0 (moderate lipophilicity due to methoxy and carboxamide groups).
    • 4-Bromo analog (): Higher LogP (~2.5) due to bromine, reducing aqueous solubility but enhancing membrane permeability .
  • Thermal Stability : Piperidine-4-carboxamides generally exhibit decomposition points >200°C, with stability influenced by substituents (e.g., electron-withdrawing groups lower melting points) .

Key Differentiators

Selectivity: The target compound’s 4-methoxyanilino group may reduce off-target effects compared to bulkier substituents (e.g., naphthyl or aryloxazole groups) .

Synthetic Accessibility : Methoxy-substituted anilines are commercially available, simplifying synthesis compared to brominated or fluorinated analogs .

Biological Activity

1-[2-(4-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide is a compound that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and various research findings that highlight its therapeutic potential.

  • Molecular Formula : C15H21N3O3
  • Molecular Weight : 291.3455 g/mol
  • CAS Number : 510725-22-1

The compound features a piperidine ring, an anilino group, and a carbonyl moiety, which contribute to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of 4-methoxyaniline with ethyl 4-piperidinecarboxylate. This reaction is facilitated by coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) under controlled conditions to yield the desired amide product.

Synthetic Route Overview

StepReagents/ConditionsOutcome
14-methoxyaniline + ethyl 4-piperidinecarboxylate + DCCFormation of amide bond
2Stirring at room temperature for several hoursCompletion of reaction

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It has shown promise in several areas:

  • Anticancer Activity : Research indicates that it may inhibit certain kinases involved in cell proliferation, making it a candidate for cancer therapy.
  • Antimicrobial Properties : Preliminary studies suggest potential efficacy against various microbial strains.

Case Studies and Research Findings

  • Anticancer Studies
    • In vitro studies demonstrated that this compound exhibits significant inhibitory effects on cancer cell lines, particularly those overexpressing specific kinases.
    • A study reported an IC50 value in the low micromolar range against breast cancer cell lines, indicating strong potential for development as an anticancer agent.
  • Antimicrobial Studies
    • A series of experiments assessed the compound's effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated a notable reduction in bacterial viability, suggesting its role as a potent antimicrobial agent.
  • Pharmacokinetic Studies
    • Investigations into the pharmacokinetics revealed favorable absorption and distribution profiles, with preliminary data suggesting good bioavailability.

Comparative Analysis

To better understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructureBiological Activity
1-[2-(3-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamideSimilar to target compoundModerate anticancer activity
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylanilineDifferent functional groupsLimited antimicrobial properties

Q & A

Q. What are the recommended synthetic routes for 1-[2-(4-Methoxyanilino)-2-oxoethyl]piperidine-4-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves a multi-step approach:

  • Step 1: React piperidine-4-carboxamide with a bromoacetylating agent to introduce the oxoethyl chain.
  • Step 2: Couple the intermediate with 4-methoxyaniline under mild basic conditions (e.g., triethylamine in DMF) to form the amide bond.
  • Optimization: Solvent choice (e.g., DCM for acylation steps), temperature control (0–25°C to minimize side reactions), and purification via column chromatography (silica gel, eluent: CHCl₃/MeOH 9:1) are critical for achieving >90% purity .

Q. Which analytical techniques are most effective for confirming structural integrity and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR validate the piperidine ring conformation, methoxy group resonance (~δ 3.8 ppm), and amide linkages.
  • Mass Spectrometry (HRMS): Confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns.
  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) and detect byproducts .

Advanced Research Questions

Q. How does the 4-methoxyanilino group influence biological target interactions compared to other substituents?

The electron-donating methoxy group enhances hydrogen bonding with receptor sites (e.g., kinase ATP pockets) and improves metabolic stability by reducing oxidative degradation. Comparative studies with chloro or methyl substituents show lower IC₅₀ values for the methoxy variant in enzyme inhibition assays (e.g., CDK9 inhibition) .

Q. What strategies resolve contradictions in biological activity data across in vitro assays?

  • Assay Validation: Use orthogonal assays (e.g., fluorescence polarization vs. radiometric) to confirm target engagement.
  • Control Experiments: Test against structurally similar analogs (e.g., 1-[2-(4-chloroanilino)-2-oxoethyl]piperidine-4-carboxamide) to isolate substituent effects.
  • Buffer Optimization: Adjust pH (7.4 vs. 6.8) and ionic strength to mimic physiological conditions, reducing false negatives .

Q. What in silico approaches predict pharmacokinetic properties prior to in vivo studies?

  • Molecular Docking: Software like AutoDock Vina models interactions with CYP450 enzymes to predict metabolic hotspots.
  • ADMET Prediction: Tools like SwissADME estimate logP (≈2.1), blood-brain barrier permeability (low), and hERG inhibition risk.
  • MD Simulations: GROMACS simulations assess aqueous solubility and membrane permeability .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved potency?

  • Core Modifications: Replace the piperidine ring with morpholine to alter steric bulk (e.g., increased IC₅₀ for kinase targets).
  • Substituent Screening: Test para-substituted anilines (e.g., 4-fluoro, 4-nitro) to optimize electronic effects.
  • Bioisosteres: Replace the carboxamide with sulfonamide to enhance solubility without sacrificing binding .

Methodological Considerations

Q. What experimental designs mitigate cytotoxicity in non-target cells during preclinical testing?

  • Dose Escalation: Start at 1 µM in MTT assays (72-hour exposure) to identify thresholds for off-target effects.
  • Selectivity Index (SI): Calculate IC₅₀ ratios between cancerous (e.g., HeLa) and non-cancerous (e.g., HEK293) cell lines. SI >10 indicates therapeutic potential .

Q. How can crystallography elucidate binding modes with biological targets?

  • Co-crystallization: Soak the compound with purified enzymes (e.g., histone deacetylases) in 20% PEG 3350.
  • Data Analysis: Resolve electron density maps (2.0 Å resolution) to identify key interactions (e.g., hydrogen bonds with Asp98 in HDAC6) .

Data Interpretation and Challenges

Q. Why might in vitro potency fail to translate to in vivo efficacy?

  • Pharmacokinetic Barriers: Low oral bioavailability due to poor absorption (e.g., P-gp efflux) or rapid hepatic clearance.
  • Metabolite Interference: Phase I metabolites (e.g., demethylated aniline derivatives) may exhibit antagonistic effects .

Q. How do solvent polarity and excipient choice impact formulation stability?

  • Polar Solvents: DMSO stabilizes the compound in stock solutions but may induce aggregation at >10% v/v.
  • Lyophilization: Trehalose (5% w/v) as a cryoprotectant maintains integrity during freeze-drying for long-term storage .

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